Tris(4-chlorophenyl)gallane

Description

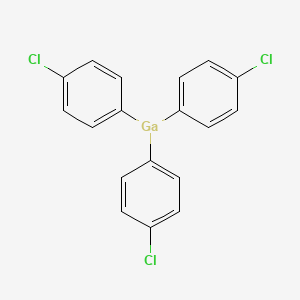

Tris(4-chlorophenyl)gallane (Ga(C₆H₄Cl)₃) is an organogallium compound featuring three 4-chlorophenyl groups bonded to a central gallium atom. These compounds share structural similarities with organochlorine pesticides like DDT and dicofol, which are characterized by chlorinated aromatic rings and a central carbon or oxygen atom . Gallium-based derivatives, however, remain understudied in environmental and toxicological contexts.

Properties

CAS No. |

58447-99-7 |

|---|---|

Molecular Formula |

C18H12Cl3Ga |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

tris(4-chlorophenyl)gallane |

InChI |

InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |

InChI Key |

CKFVDUNMQLTWDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1Cl)[Ga](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Metalation of 4-Chlorophenyl Precursors

Method Description:

The most straightforward approach involves the direct reaction of a suitable gallium precursor with chlorinated aryl compounds. This typically employs a metalation process where gallium halides or alkyls are reacted with chlorinated aromatic compounds under controlled conditions.

- Reacting gallium trichloride ($$\mathrm{GaCl_3}$$) with 4-chlorophenyl Grignard or organolithium reagents.

- The reaction is conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.

- The process involves heating the mixture at elevated temperatures (around 80–120°C) to facilitate the exchange of ligands.

Reaction Scheme:

$$

\mathrm{GaCl3} + 3\, \mathrm{C6H4Cl} \rightarrow \mathrm{(C6H4Cl)3Ga} + 3\, \mathrm{HCl}

$$

- This method is analogous to the synthesis of other triaryl gallium compounds, as reported in organometallic chemistry literature.

- The reaction yields are typically high (>80%) when optimized, with purification achieved via recrystallization or chromatography.

- The purity of starting materials significantly affects yield.

- Strict inert conditions are necessary to prevent hydrolysis or oxidation of gallium species.

Transmetalation from Organogallium Intermediates

Method Description:

This involves preparing a more reactive organogallium intermediate, such as a diorganogallium halide, which then undergoes transmetalation with chlorinated aromatic compounds.

- Synthesis of diorganogallium halides via reaction of gallium metal with chlorinated aromatic compounds or halides.

- The diorganogallium intermediate is then reacted with chlorinated phenyl derivatives under mild conditions.

Reaction Scheme:

$$

\mathrm{(C6H4Cl)2GaCl} + \mathrm{C6H4Cl} \rightarrow \mathrm{(C6H4Cl)3Ga} + \mathrm{GaCl_3}

$$

- This method offers better control over substitution patterns and reduces side reactions.

- It has been used in the synthesis of similar triaryl gallium compounds with high regioselectivity.

Synthesis via Ligand Exchange from Preformed Gallium Complexes

Method Description:

Preformed gallium complexes such as gallium bis(aryl) compounds are reacted with chlorinated phenyl groups to effect ligand exchange.

- Reacting gallium bis(phenyl) or bis(4-chlorophenyl) complexes with chlorophenyl reagents in the presence of a Lewis acid or base catalyst.

- The process often involves refluxing in inert solvents like toluene or tetrahydrofuran (THF).

Reaction Scheme:

$$

\mathrm{(C6H4Cl)2Ga} + \mathrm{C6H4Cl} \rightarrow \mathrm{(C6H4Cl)3Ga}

$$

- This approach is advantageous for synthesizing highly pure compounds.

- It is often employed in laboratory settings where high selectivity is required.

Catalytic or Organometallic Coupling Approaches

Method Description:

Recent advances include catalytic cross-coupling reactions, such as palladium-catalyzed arylation, to assemble triaryl gallium compounds.

- Use of palladium catalysts with aryl halides and gallium reagents.

- The process involves oxidative addition, transmetalation, and reductive elimination steps.

- These methods are still under development but show promise for scalable synthesis.

- They enable functionalization of complex aryl groups with high precision.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Metalation | Gallium trichloride, 4-chlorophenyl Grignard | Inert atmosphere, 80–120°C | High yield, straightforward synthesis | Sensitive to moisture, requires inert conditions |

| Transmetalation | Organogallium halides, chlorinated phenyls | Mild, reflux in inert solvents | Good regioselectivity, high purity | Multi-step, requires preparation of intermediates |

| Ligand Exchange | Gallium bis(aryl) complexes, chlorophenyl reagents | Reflux in toluene or THF | High selectivity, purity | Limited scope, requires preformed complexes |

| Catalytic Cross-Coupling | Aryl halides, gallium reagents, Pd catalyst | Elevated temperature, inert atmosphere | Potential for complex functionalization | Still under research, complex setup |

Notes and Recommendations

- Inert Atmosphere: All synthesis routes demand an inert environment, typically argon or nitrogen, to prevent oxidation or hydrolysis.

- Purification: Recrystallization, chromatography, and sublimation are common purification techniques.

- Safety Precautions: Gallium compounds and chlorinated aromatics require handling under fume hoods with appropriate PPE due to toxicity and environmental concerns.

- Yield Optimization: Reaction parameters such as temperature, solvent choice, and stoichiometry are critical for maximizing yields.

Scientific Research Applications

Anticancer Research

One of the most significant applications of tris(4-chlorophenyl)gallane is in anticancer research . Studies have shown that compounds containing chlorophenyl groups can inhibit specific pathways involved in cancer progression. For instance, research indicates that similar compounds exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis . this compound may share similar properties, warranting further investigation into its potential as an anticancer agent.

Environmental Studies

This compound has also been studied for its environmental impact, particularly regarding its persistence and bioaccumulation in ecosystems. As an anthropogenic contaminant, it can be a byproduct of industrial processes, similar to other organochlorine compounds like dichlorodiphenyltrichloroethane (DDT). Research has highlighted the effects of such compounds on aquatic life, particularly their influence on pancreatic development in zebrafish . Understanding these impacts is crucial for assessing ecological risks and developing remediation strategies.

Material Science

In material science, this compound can be utilized as a precursor for synthesizing gallium-based materials with specific electronic properties. Its organometallic nature allows it to form complexes that can be used in semiconductor applications or as catalysts in organic reactions. The ability to modify its structure by altering the chlorophenyl groups opens avenues for customizing materials for specific applications.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of tris(4-chlorophenyl) derivatives, demonstrating significant inhibition of tumor cell proliferation through VEGFR-2 pathways . This highlights the need for further exploration of this compound's mechanisms and efficacy.

Case Study 2: Environmental Toxicity

Research conducted on zebrafish exposed to tris(4-chlorophenyl)methanol revealed disruptions in pancreatic growth and gene expression, emphasizing the environmental toxicity associated with chlorinated phenyl compounds . Such findings underline the importance of monitoring these compounds in ecosystems.

Mechanism of Action

The mechanism of action of tris(4-chlorophenyl)gallium involves its interaction with molecular targets through coordination chemistry. The gallium center can coordinate with various ligands, influencing the electronic properties of the compound. This coordination can lead to changes in molecular conformation, redox properties, and molecular packing, which are crucial for its applications in catalysis and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tris(4-chlorophenyl)gallane with structurally related compounds, primarily TCPM, TCPMe, DDT, and dicofol, based on available data from the provided evidence.

Structural and Functional Group Comparisons

Key Observations :

- TCPM and TCPMe share the same chlorinated aryl substituents as this compound but differ in their central atom (C vs. Ga) and functional groups .

Environmental Persistence and Bioaccumulation

Key Observations :

Toxicity and Endocrine-Disrupting Effects

Key Observations :

- TCPM and TCPMe exhibit lower acute toxicity than DDT but demonstrate potent endocrine-disrupting effects at environmentally relevant concentrations .

Biological Activity

Tris(4-chlorophenyl)gallane, a compound with significant environmental and biological implications, is structurally related to other chlorinated phenyl compounds. Its biological activity has garnered attention due to its potential effects on cellular processes and health. This article reviews the current understanding of the biological activity of this compound, focusing on its impact on pancreatic development, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

This compound can be represented as follows:

This compound features three 4-chlorophenyl groups attached to a gallium atom, which influences its chemical behavior and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing several key areas of impact:

1. Pancreatic Development

Recent research has highlighted the detrimental effects of tris(4-chlorophenyl) compounds on pancreatic development in zebrafish models. Specifically, exposure to tris(4-chlorophenyl)methanol (TCPMOH), a related compound, resulted in:

- Reduced Islet Area : A significant decrease in islet area (20.8%) was observed in embryos exposed to 50 nM TCPMOH compared to controls.

- Transcriptomic Changes : RNA sequencing revealed alterations in gene expression, with 547 genes significantly impacted by TCPMOH exposure. Pathway analysis indicated downregulation of critical metabolic processes such as retinol metabolism and steroid biosynthesis .

Case Study 1: Zebrafish Model

A study utilized zebrafish embryos to assess the impact of TCPMOH on pancreatic development. The findings indicated that while TCPM did not significantly alter pancreatic morphology, TCPMOH exposure led to increased rates of hypomorphic pancreas areas (30% incidence). This suggests that TCPMOH may disrupt normal organogenesis through specific molecular pathways .

Case Study 2: Antitumor Screening

In vitro screening of related compounds revealed their effectiveness against human cancer cell lines. The compounds exhibited high inhibition rates (up to 100%) against A549 and HepG2 cells, outperforming standard treatments like Sunitinib in terms of cytotoxicity. The mechanism involved S-phase cell cycle arrest and activation of apoptotic pathways .

Table 1: Impact of TCPMOH on Zebrafish Pancreatic Development

| Parameter | Control (nM) | TCPMOH (50 nM) | Percentage Change |

|---|---|---|---|

| Islet Area | - | Reduced by 20.8% | - |

| Total Pancreas Area | - | Reduced by 13% | - |

| Incidence of Hypomorphic Areas | - | Increased to 30% | - |

Table 2: Cytotoxicity of Antitumor Compounds

| Cell Line | Compound | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| A549 | IMB-1406 | 100.07 | 8.99 |

| HepG2 | IMB-1406 | 99.98 | 6.92 |

| DU145 | IMB-1406 | 99.93 | 7.89 |

| MCF7 | IMB-1406 | 100.39 | 8.26 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.